2-(5-Ethyl-2-pyridyl)ethyl acrylate
CAS No.: 122-93-0
Cat. No.: VC20986815
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122-93-0 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 2-(5-ethylpyridin-2-yl)ethyl prop-2-enoate |
| Standard InChI | InChI=1S/C12H15NO2/c1-3-10-5-6-11(13-9-10)7-8-15-12(14)4-2/h4-6,9H,2-3,7-8H2,1H3 |
| Standard InChI Key | WNNZOJYVMCYPRO-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CCOC(=O)C=C |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC(=O)C=C |
Introduction
Chemical Identity and Structural Characteristics
2-(5-Ethyl-2-pyridyl)ethyl acrylate, identified by CAS number 122-93-0, is an acrylate derivative containing a pyridine ring with an ethyl substituent. The compound's structure consists of a pyridine ring with an ethyl group at the 5-position, connected to an acrylate group via an ethylene linker at the 2-position of the pyridine ring.
Structural Identification
The compound is formally named 2-(5-ethylpyridin-2-yl)ethyl prop-2-enoate according to IUPAC nomenclature. Its molecular structure features several reactive groups that contribute to its chemical behavior and applications . The acrylate group provides the compound with polymerizable properties, while the pyridine ring contributes to its chemical stability and reactivity.
Physical and Chemical Properties
The comprehensive physicochemical profile of 2-(5-Ethyl-2-pyridyl)ethyl acrylate is essential for understanding its behavior in various applications. Table 1 provides a detailed overview of its key properties.
Table 1: Physical and Chemical Properties of 2-(5-Ethyl-2-pyridyl)ethyl acrylate
The compound's relatively high boiling point and low vapor pressure indicate its stability at room temperature, which is advantageous for storage and handling in industrial applications . Its moderate LogP value suggests balanced lipophilic and hydrophilic properties, which can be beneficial for certain coating applications and polymer formulations .
Synthesis and Production Methods
The synthesis of 2-(5-Ethyl-2-pyridyl)ethyl acrylate typically involves an esterification reaction between 5-ethyl-2-pyridineethanol and acryloyl chloride or acrylic acid under controlled conditions. The reaction must be carefully monitored to prevent premature polymerization of the acrylate group.
Standard Synthetic Routes
The most common synthetic approach involves the reaction of 5-ethyl-2-pyridineethanol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. This esterification process requires anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Another approach involves the direct esterification of 5-ethyl-2-pyridineethanol with acrylic acid, using a catalytic amount of strong acid (such as sulfuric acid or p-toluenesulfonic acid) and a water-removing agent to shift the equilibrium toward the ester formation. This method typically requires higher temperatures and longer reaction times compared to the acryloyl chloride route.
Purification Techniques
After synthesis, purification is typically achieved through a combination of washing, extraction, and column chromatography methods. The compound can be isolated as a high-purity product (>98%) suitable for research and industrial applications through careful purification protocols.
Applications and Uses
2-(5-Ethyl-2-pyridyl)ethyl acrylate has diverse applications across several fields due to its reactive acrylate group and the structural features provided by the pyridine ring.
Manufacturing of Plastics and Fibers
In the plastics and fibers industry, 2-(5-Ethyl-2-pyridyl)ethyl acrylate is used as a co-monomer to modify the properties of commercial polymers. When incorporated into polymer formulations, it can enhance adhesion properties, improve chemical resistance, and introduce functional groups for further modifications.
The presence of the pyridine nitrogen allows for post-polymerization modifications, such as quaternization reactions, which can be utilized to create materials with antimicrobial properties or enhanced water solubility for specific applications.
Biomedical Applications
Recent research has explored the potential of 2-(5-Ethyl-2-pyridyl)ethyl acrylate in biomedical applications, particularly in drug delivery systems. Polymers derived from this compound can form hydrogels capable of controlled drug release, making them promising candidates for pharmaceutical formulations.
The unique combination of hydrophobic and hydrophilic regions in the molecule's structure contributes to its ability to form materials with tunable properties suitable for biomedical applications. These materials can be designed to respond to specific stimuli, such as pH changes or temperature variations, enabling smart drug delivery systems.
Chemical Reactivity and Compatibility
The reactivity profile of 2-(5-Ethyl-2-pyridyl)ethyl acrylate is dominated by two key functional groups: the acrylate moiety and the pyridine ring.
Pyridine Functionality
The pyridine ring provides additional reaction pathways beyond polymerization. The nitrogen atom in the pyridine ring can act as a weak base and nucleophile, participating in various chemical transformations . This functionality can be exploited for post-polymerization modifications or for creating materials with responsive properties.
At elevated temperatures, the ethyl group on the pyridine ring may undergo oxidation reactions, particularly in the presence of strong oxidizing agents . This should be considered when designing reaction conditions or formulating products containing this compound.
Analytical Methods for Characterization
Accurate characterization of 2-(5-Ethyl-2-pyridyl)ethyl acrylate is essential for quality control and research applications. Multiple analytical techniques are employed to confirm its identity, purity, and structural features.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. In the 1H NMR spectrum, characteristic signals include the vinyl protons of the acrylate group (typically appearing at δ 5.8-6.5 ppm) and the aromatic protons of the pyridine ring (δ 7.0-8.5 ppm) .
Infrared (IR) spectroscopy can identify key functional groups, with characteristic absorption bands for the ester carbonyl (approximately 1720-1735 cm-1) and the C=C stretch of the acrylate group (approximately 1610-1640 cm-1) .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantitative analysis of 2-(5-Ethyl-2-pyridyl)ethyl acrylate . These techniques can detect impurities at low concentrations and are valuable for quality control in production settings.
Mass spectrometry, often coupled with chromatographic techniques (GC-MS or LC-MS), provides definitive identification based on the compound's molecular weight and fragmentation pattern . The molecular ion peak at m/z 205 corresponds to the molecular weight of the compound.
Future Research Directions
The unique structure and reactivity of 2-(5-Ethyl-2-pyridyl)ethyl acrylate present numerous opportunities for future research and development.
Advanced Polymer Applications
Research into optimizing polymerization conditions specifically tailored for this monomer could lead to new materials with enhanced properties. The development of controlled/living polymerization techniques for this compound may enable the synthesis of well-defined polymers with precise molecular weights and narrow polydispersity.
Exploration of copolymerization with various co-monomers could yield materials with tunable properties suitable for specialized applications in electronics, optics, and biomedical fields.
Emerging Biomedical Applications
Further investigation of polymers derived from 2-(5-Ethyl-2-pyridyl)ethyl acrylate in drug delivery systems represents a promising research direction. The pyridine functionality offers opportunities for pH-responsive materials that could be valuable in targeted drug delivery applications.
The development of biocompatible hydrogels based on this compound could lead to advanced wound dressing materials, tissue engineering scaffolds, or controlled-release platforms for therapeutic agents.
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